N-(4,5-Dichloro-2-nitrophenyl)acetamide
Overview
Description
N-(4,5-Dichloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is also known by its synonym, 4′,5′-Dichloro-2′-nitroacetanilide. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with an acetamide group. It is commonly used as an intermediate in the synthesis of various chemical products and has applications in scientific research.
Mechanism of Action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Mode of Action
The presence of the electron-withdrawing nitro group can deactivate the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions. The two chlorine atoms might also contribute slightly to the deactivation of the ring due to their electron-withdrawing nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4,5-Dichloro-2-nitrophenyl)acetamide can be synthesized through the reaction of 4,5-dichloro-2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:
4,5-Dichloro-2-nitroaniline+Acetic anhydride→this compound+Acetic acid
The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or hydrogen in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron powder or hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4,5-Dichloro-2-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-Dichloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitroacetanilide
- 2,3-Dichlorophenol
- 3′-Nitroacetanilide
- 2’,4’-Dinitroacetanilide
Uniqueness
N-(4,5-Dichloro-2-nitrophenyl)acetamide is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and properties. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
N-(4,5-dichloro-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRPTYRAGSSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280465 | |
Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-30-6 | |
Record name | 5462-30-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5'-Dichloro-2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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